Home > Products > Screening Compounds P110859 > Isosorbide-13C6 5-Mononitrate
Isosorbide-13C6 5-Mononitrate - 1217604-00-6

Isosorbide-13C6 5-Mononitrate

Catalog Number: EVT-1479360
CAS Number: 1217604-00-6
Molecular Formula: 13C6H9NO6
Molecular Weight: 197.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A labelled metabolite of Isosorbide Dinitrate, which can be used as an antianginal.

Isosorbide Dinitrate

  • Compound Description: Isosorbide dinitrate (ISDN) is an organic nitrate vasodilator widely used to treat angina pectoris. It is metabolized in the body to form isosorbide 5-mononitrate (ISMN) and isosorbide 2-mononitrate (IS-2-MN) [, , ]. ISDN is known to cause side effects such as headache and hypotension [].
  • Relevance: ISDN is a structurally related compound to Isosorbide-13C6 5-Mononitrate because it is the parent compound of ISMN. ISDN has two nitrate groups attached to the isosorbide ring, while ISMN has only one. The metabolism of ISDN leads to the formation of ISMN, making it a key related compound [].

Isosorbide 2-Mononitrate

  • Compound Description: Isosorbide 2-mononitrate (IS-2-MN) is a metabolite of ISDN and an isomer of ISMN. It is formed during the metabolism of ISDN, along with ISMN []. IS-2-MN can be hydrolyzed to isosorbide, the starting material for IS-5-MN synthesis [].
  • Relevance: IS-2-MN is structurally related to Isosorbide-13C6 5-Mononitrate as it is an isomer of ISMN. They share the same molecular formula but have different arrangements of atoms. Both are metabolites of ISDN and are considered active metabolites with vasodilatory properties [, ].

2-Ketoximeisosorbide-5-mononitrate

  • Compound Description: 2-Ketoximeisosorbide-5-mononitrate (2O-IS-5-MN) is a stereoisomer of 5-ketoximeisosorbide-2-mononitrate and a derivative of ISMN. In vitro studies have shown that 2O-IS-5-MN has vasorelaxant properties in rat mesenteric artery. Acute toxicity studies indicate a minimum lethal dose greater than 1000 mg/kg in rats [].
  • Relevance: 2O-IS-5-MN is structurally similar to Isosorbide-13C6 5-Mononitrate. Both compounds are derivatives of ISMN, with 2O-IS-5-MN having a ketoxime group at the 2-position of the isosorbide ring. This structural modification aims to enhance the vasodilatory activity and improve the tolerance profile compared to ISMN [].

5-Ketoximeisosorbide-2-mononitrate

  • Compound Description: 5-Ketoximeisosorbide-2-mononitrate (5O-IS-2-MN) is a novel isosorbide mononitrate derivative designed to possess enhanced vasodilatory activity and reduced tolerance development compared to the parent drug, ISMN []. It acts as a more potent vasorelaxant than ISMN and its stereoisomer, 2O-IS-5-MN, in rat mesenteric artery [].
  • Relevance: 5O-IS-2-MN is structurally related to Isosorbide-13C6 5-Mononitrate as it is a derivative of ISMN, modified at the ester carbon to enhance its pharmacological properties. The structural alteration includes a ketoxime group at the 5-position, distinguishing it from Isosorbide-13C6 5-Mononitrate and potentially contributing to its improved vasodilatory activity and tolerance profile [].

Bardoxolone Methyl

  • Compound Description: Bardoxolone methyl (CDDO-Me) is a synthetic triterpenoid with anti-inflammatory and antioxidant properties []. It has shown therapeutic potential in clinical trials for chronic kidney disease and pulmonary arterial hypertension (PAH) []. CDDO-Me is orally administered [].
  • Relevance: While not directly sharing the core structure of Isosorbide-13C6 5-Mononitrate, Bardoxolone Methyl is relevant as it was used to design a hybrid molecule, CDDO-NO, by combining it with an ISMN moiety. This hybrid aimed to combine the vasodilatory effects of ISMN with the anti-inflammatory and antioxidant properties of CDDO-Me for potential use in treating PAH [].

CDDO-NO

  • Compound Description: CDDO-NO is a novel hybrid molecule designed by combining Bardoxolone Methyl (CDDO-Me) with isosorbide 5-mononitrate []. It demonstrated potent pulmonary vasodilatory effects and inhibited vascular remodeling in a rat model of PAH. This hybrid molecule could release both CDDO-Me and nitric oxide (NO) in the lungs, suggesting a potential therapeutic strategy for PAH [].
  • Relevance: CDDO-NO is structurally related to Isosorbide-13C6 5-Mononitrate because it incorporates the ISMN moiety into its structure. This hybrid molecule combines the pharmacological properties of both Bardoxolone Methyl and Isosorbide-13C6 5-Mononitrate, aiming to achieve synergistic effects in treating PAH [].

Glyceryl Trinitrate

  • Relevance: Although structurally different from Isosorbide-13C6 5-Mononitrate, GTN belongs to the same class of organic nitrates as ISMN. Both are metabolized to release nitric oxide, leading to vasodilation. GTN is often used as a comparator to ISMN in studies investigating the efficacy and safety of nitrate therapy [, ].

Pentaerithrityl Tetranitrate

  • Compound Description: Pentaerithrityl tetranitrate (PETN) is an organic nitrate with vasodilatory properties. It is metabolized to release nitric oxide, similar to ISMN and GTN. PETN also exhibits antioxidant properties, potentially through the induction of heme oxygenase-1 (HO-1) [].
  • Relevance: Although structurally different from Isosorbide-13C6 5-Mononitrate, PETN shares a similar mechanism of action as it is also a nitric oxide donor. PETN's additional antioxidant property makes it relevant in comparing its vascular effects with ISMN, particularly in the context of diabetes where oxidative stress plays a role [].
Overview

Isosorbide-13C6 5-Mononitrate is a stable isotope-labeled derivative of isosorbide mononitrate, primarily used in pharmacological research and studies involving drug metabolism. This compound plays a significant role in understanding the pharmacokinetics of isosorbide mononitrate, which is widely utilized as an anti-anginal agent due to its vasodilatory effects. The compound's chemical structure allows researchers to trace its metabolic pathways and interactions within biological systems.

Source

Isosorbide-13C6 5-Mononitrate can be synthesized from isosorbide dinitrate, utilizing various chemical methods that incorporate stable carbon-13 isotopes. The compound is commercially available from several chemical suppliers and is often used as a reference standard in analytical chemistry and pharmacology.

Classification

Isosorbide-13C6 5-Mononitrate falls under the category of organic nitrates, specifically classified as a nitrate ester. It is related to the broader class of cardiovascular drugs known as vasodilators, which are essential in treating conditions such as angina pectoris and heart failure.

Synthesis Analysis

Methods

The synthesis of Isosorbide-13C6 5-Mononitrate typically involves the reduction of isosorbide dinitrate using specific catalysts and reducing agents. Common methodologies include:

  1. Catalytic Reduction: Utilizing transition metal catalysts such as cobalt or iron phthalocyanine in conjunction with sodium tetrahydroborate as a hydride source. This method has shown high yields and selectivity for the conversion of isosorbide dinitrate to isosorbide-5-mononitrate .
  2. Solvent Systems: The choice of solvent can significantly impact the reaction's efficiency. Organic solvents like methanol or ethanol are frequently employed to optimize the reaction conditions .

Technical Details

In one example, isosorbide dinitrate was dissolved in methanol, followed by the addition of cobalt phthalocyanine and sodium tetrahydroborate. The reaction was monitored using gas chromatography, demonstrating conversion rates exceeding 95% for isosorbide content .

Molecular Structure Analysis

Structure

The molecular formula for Isosorbide-13C6 5-Mononitrate is C6H9NO6, with a molecular weight of approximately 191.14 g/mol . The structure features a furan ring system with hydroxy and nitrate functional groups that contribute to its pharmacological activity.

Data

  • CAS Number: 1217604-00-6
  • IUPAC Name: (3R,3aS,6S,6aR)-6-hydroxy-hexahydrofuro[3,2-b]furan-3-yl nitrate
  • InChI Key: YWXYYJSYQOXTPL-SLPGGIOYSA-N .
Chemical Reactions Analysis

Reactions

Isosorbide-13C6 5-Mononitrate undergoes various chemical reactions typical of organic nitrates:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to yield isosorbide and nitric acid.
  2. Reduction: It can be further reduced to form other derivatives depending on the reaction conditions and reagents used.

Technical Details

The compound's reactivity can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents. Understanding these reactions is crucial for developing therapeutic applications and assessing safety profiles.

Mechanism of Action

Process

Isosorbide-13C6 5-Mononitrate acts primarily as a prodrug that releases nitric oxide upon metabolism. This process involves:

  1. Nitric Oxide Release: Upon enzymatic conversion in vascular smooth muscle cells, nitric oxide activates soluble guanylate cyclase.
  2. cGMP Pathway Activation: Increased levels of cyclic guanosine monophosphate lead to relaxation of smooth muscle through various downstream signaling pathways .

Data

Research indicates that this mechanism results in vasodilation, which alleviates angina symptoms by improving blood flow to cardiac tissues.

Physical and Chemical Properties Analysis

Physical Properties

Isosorbide-13C6 5-Mononitrate is typically a white crystalline solid with high solubility in polar solvents such as water and methanol.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 197.09 g/mol (considering isotopic labeling)
  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data suggest that its pharmacokinetic profile includes rapid absorption and high bioavailability following oral administration .

Applications

Scientific Uses

Isosorbide-13C6 5-Mononitrate serves several important roles in scientific research:

  1. Metabolism Studies: It is used as an internal standard in mass spectrometry for studying drug metabolism and pharmacokinetics.
  2. Pharmacological Research: The compound aids in elucidating the mechanisms behind vasodilatory effects and cardiovascular drug interactions.
  3. Analytical Chemistry: Its stable isotope labeling allows for precise quantification in complex biological matrices.
Chemical Identity and Structural Characterization of Isosorbide-13C6 5-Mononitrate

Molecular Formula and Isotopic Labeling Configuration

Isosorbide-13C6 5-mononitrate features a site-specific isotopic labeling pattern where all six carbon atoms in the isosorbide moiety are replaced with carbon-13 (¹³C). This is explicitly denoted in its molecular formula ¹³C₆H₉NO₆ [2] [3] [4]. The isotopic enrichment is typically ≥97% atom ¹³C, as confirmed by nuclear magnetic resonance (NMR) analyses [7]. The compound’s molecular weight is 197.09 g/mol, calculated based on the mass contribution of ¹³C atoms replacing natural carbon (¹²C) [2] [4] [5]. This substantial mass shift (+6.05 Da compared to the unlabeled analogue) is critical for its application as an internal standard in mass spectrometry-based assays, where it enables unambiguous differentiation from endogenous analytes [6].

Table 1: Key Molecular Characteristics

PropertySpecification
Molecular Formula¹³C₆H₉NO₆
Molecular Weight197.09 g/mol
Isotopic Enrichment≥97% atom ¹³C
Natural Abundance AnalogueC₆H₉NO₆ (Isosorbide 5-mononitrate)

CAS Registry and IUPAC Nomenclature

This compound is globally recognized by the CAS Registry Number 1217604-00-6 [2] [3] [4]. Its systematic IUPAC name is:[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-¹³C₄)furano3,2-bfuran-6-yl] nitrate [4]. The nomenclature explicitly denotes the positions of the ¹³C atoms within the fused furan ring system and specifies the stereochemistry at the C3, C3a, C6, and C6a positions. Common synonyms include 1,4:3,6-Dianhydro-D-glucitol-¹³C₆ 5-Nitrate, 6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-¹³C₆, and various branded forms such as Imdur-¹³C₆ and Monocedocard-¹³C₆ [4] [6].

Comparative Structural Analysis with Non-labeled Isosorbide Mononitrate

The core chemical structure and stereochemistry of Isosorbide-¹³C₆ 5-mononitrate are identical to its unlabeled counterpart (CAS 16051-77-7) [4] [8]. Both share the same fused bicyclic furan ring system, with a nitrate ester group at the 5-position and a hydroxyl group at the 3-position. However, the ¹³C labeling induces subtle physicochemical differences:

  • Mass Difference: The +6 Da shift (191.14 g/mol → 197.09 g/mol) is the most significant alteration, enabling analytical discrimination [8] [9].
  • Vibrational Spectroscopy: Isotopic substitution affects infrared (IR) and Raman spectra, particularly C-O and C-C stretching modes, due to altered reduced mass in molecular vibrations [4].
  • Solubility & Crystallinity: Both forms exhibit similar solubility profiles in organic solvents like ethanol, DMSO, and chloroform. However, the labeled variant may show slight differences in crystallization kinetics, as evidenced by its storage recommendation at -20°C under inert atmosphere versus room temperature for the unlabeled form [4] [7] [8].

Table 2: Physicochemical Comparison with Unlabeled Analogue

PropertyIsosorbide-¹³C₆ 5-MononitrateIsosorbide 5-Mononitrate
CAS Number1217604-00-616051-77-7
Molecular Weight197.09 g/mol191.14 g/mol
Melting Point89-90°C89-91°C
Solubility (DMSO)HighHigh
Storage Conditions-20°C (inert atmosphere)Room Temperature

3D Conformational Studies and Stereochemical Properties

Isosorbide-¹³C₆ 5-mononitrate retains the stereochemically defined configuration of its parent compound, with chiral centers at C3 (S), C3a (R), C6 (R), and C6a (S) [4] [7]. The fused furan rings adopt a V-shaped conformation with a dihedral angle of approximately 120° between the rings, positioning the 5-nitrate group equatorially and the 3-hydroxyl group axially relative to the ring puckering [4]. This conformation is stabilized by intramolecular hydrogen bonding between the C3-OH and the endocyclic oxygen at O4. Isotopic substitution does not alter the conformational energy landscape, as confirmed by identical NMR coupling constants (³JHH) between labeled and unlabeled forms [7]. Key stereochemical descriptors include:

  • Absolute Configuration: (3S,3aR,6R,6aS) [4]
  • SMILES Notation: O=[N+]([O-])O[¹³C@@H]1[¹³CH2]O[¹³C@H]2[¹³C@@H]1O[¹³CH2][¹³C@@H]2O [7]
  • InChIKey: YWXYYJSYQOXTPL-AEKYUDOOSA-N (shared with unlabeled form due to identical connectivity) [4]X-ray diffraction studies of the unlabeled analogue confirm that crystal packing is influenced by C-H···O and O-H···O interactions, which remain largely unaffected by isotopic substitution. However, minor differences in unit cell parameters may arise due to altered zero-point vibrational energies [4].

Properties

CAS Number

1217604-00-6

Product Name

Isosorbide-13C6 5-Mononitrate

IUPAC Name

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate

Molecular Formula

13C6H9NO6

Molecular Weight

197.07

InChI

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O

Synonyms

1,4:3,6-Dianhydro-D-glucitol-13C6 5-Nitrate; 6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.